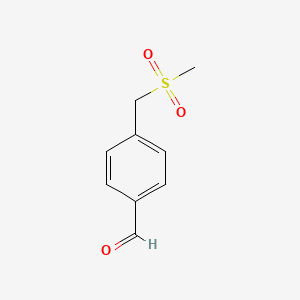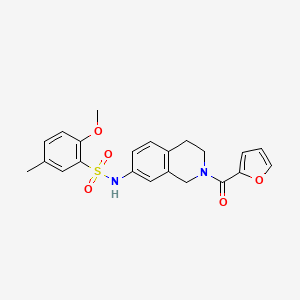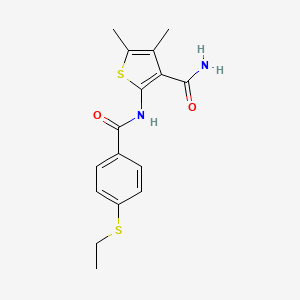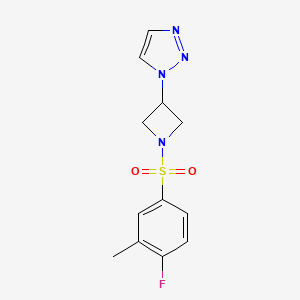![molecular formula C24H28N4O5 B2454646 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 894035-94-0](/img/structure/B2454646.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide” is a piperazine derivative .
Synthesis Analysis
The synthesis of related compounds has been discussed in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was found to be efficient, with fewer side reactions, a simplified synthetic and isolation process, and a higher yield and purity .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a piperazine ring, a methoxyphenyl group, and a dihydrobenzo[b][1,4]dioxin moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include alkylation, azidation, Curtius rearrangement, and hydrolysis . It’s also suggested that starting from methyl acrylate and then removing the methyl group with LiOH after cyclization could be an effective approach .科学的研究の応用
Synthesis and Biological Activity
- The synthesis of novel heterocyclic compounds derived from structural moieties similar to those found in the specified compound has been explored for their anti-inflammatory and analgesic properties. These studies underscore the potential of such structures in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Receptor Interaction Studies
- Research on compounds with the piperazine and benzodioxin moieties, similar to the specified compound, has explored their interactions with specific receptors, indicating potential applications in studying receptor mechanisms and drug development. For instance, the antagonist activity of certain compounds against cannabinoid receptors has been investigated, suggesting the importance of structural features in receptor binding and function (Shim et al., 2002).
Antimicrobial Activity
- The antimicrobial activity of new pyridine derivatives has been assessed, highlighting the potential of compounds with similar structural characteristics in addressing microbial resistance and developing new antibiotics (Patel, Agravat, & Shaikh, 2011).
Synthesis of Ordered Polymers
- Research on the direct polycondensation of specific monomers to create ordered polymers demonstrates the utility of complex molecules in materials science, potentially informing the synthesis and applications of polymers with desired properties (Yu, Seino, & Ueda, 1999).
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-31-20-5-3-2-4-19(20)26-8-10-27(11-9-26)24(30)25-17-14-23(29)28(16-17)18-6-7-21-22(15-18)33-13-12-32-21/h2-7,15,17H,8-14,16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGZZAUEQPVFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)


![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)

![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2454576.png)



